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molecular formula C13H18ClNO2 B8750935 Tert-butyl 3-(3-amino-4-chlorophenyl)propanoate

Tert-butyl 3-(3-amino-4-chlorophenyl)propanoate

Cat. No. B8750935
M. Wt: 255.74 g/mol
InChI Key: ZRMRUZZRQOHPET-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

Under reflux, 0.86 ml (11.7 mmol) of thionyl chloride was added dropwise to a solution of 1.0 g (3.91 mmol) of tert-butyl 3-(3-amino-4-chlorophenyl)propanoate in 20 ml of methanol. The mixture was stirred under reflux for 1.5 h and then, after cooling, diluted with dichloromethane. The solution was added to water, and after phase separation the organic phase was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. The residue was dried under high vacuum. This gave 745 mg (90.3% of theory) of the target compound.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([O:17][C:18](C)(C)C)=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12].O>CO.ClCCl>[NH2:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12]

Inputs

Step One
Name
Quantity
0.86 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)CCC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
after phase separation the organic phase
WASH
Type
WASH
Details
was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1Cl)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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